Periplocymarin

Oncology Cardiac glycosides Cytotoxicity screening

Researchers needing a Na⁺/K⁺-ATPase inhibitor that bypasses P-glycoprotein (P-gp) efflux face limited options among cardiac glycosides. Periplocymarin solves this by being a non-P-gp substrate, ensuring intracellular concentrations are not confounded by transporter-mediated resistance-unlike periplocin. · Exceptional pharmacokinetics: t1/2 30.18 h, AUC₀₋∞ 2258.69 ng·h/mL, enabling less frequent dosing and lower procurement volumes for chronic rodent studies. · Superior cytotoxicity baseline: IC50 0.02-0.29 µM across seven cancer lines (PC3, U937, HCT-8, Bel-7402, BGC823, A549, A2780). · HCT-116 colon cancer specificity: maximum activity in this line among Periploca-derived glycosides. · Validated ferroptosis mechanism (ATP1A1-Src-YAP/TAZ-TFRC axis) with in vivo efficacy and no cardiotoxicity at effective doses.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 514-44-3
Cat. No. B1198714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplocymarin
CAS514-44-3
Synonymsperiplocymarin
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
InChIInChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3
InChIKeyXRWQBDJPMXRDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periplocymarin Research Procurement Guide


Periplocymarin is a cardenolide cardiac glycoside isolated from Periploca sepium and Periploca graeca, functioning as a Na⁺/K⁺-ATPase inhibitor [1]. It belongs to the same structural class as periplocin, periplogenin, ouabain, digitoxin, and digoxin, but possesses a distinct monosaccharide moiety (cymarose) attached to the periplogenin aglycone, which differentiates it pharmacokinetically and pharmacodynamically from its close analogs [2]. The compound has been characterized for both its cardiotonic properties and broad-spectrum antitumor activity across multiple cancer cell lines.

Target Na⁺/K⁺-ATPase inhibition study fit
Glycosylation Cymarose monosaccharide; distinct from periplocin/ouabain
ADME distinction Reported non-P-gp substrate and CYP-clean profile

Why Periplocymarin Cannot Be Substituted


Despite sharing a common target (Na⁺/K⁺-ATPase), cardiac glycosides exhibit substantial divergence in cytotoxicity potency, cell-line specificity, pharmacokinetics, and drug-drug interaction liability. Periplocymarin demonstrates up to 10-fold greater cytotoxicity than ouabain in PC3 prostate cancer cells [1], while its aglycone periplogenin is decidedly less potent, underscoring the critical contribution of the cymarose sugar moiety to bioactivity [2]. Furthermore, periplocymarin is not a substrate of P-glycoprotein (P-gp), unlike periplocin which is actively effluxed [3]. These quantitative differences directly impact experimental reproducibility, in vivo efficacy, and procurement decisions for teams requiring a specific pharmacological profile rather than a generic Na⁺/K⁺-ATPase inhibitor.

Glycosylation-dependent activity

Aglycone periplogenin shows markedly lower potency; the cymarose moiety strongly influences cytotoxicity profile. Substitution may shift cellular response.

Efflux transporter mismatch

Periplocin is a P-gp substrate; periplocymarin is not. Swapping may alter intracellular accumulation and in vivo exposure context.

CYP interaction profile differs

Other cardiac glycosides may exhibit CYP inhibition; periplocymarin's clean CYP profile means drug–drug interaction studies may not transfer directly.

Periplocymarin: Key Differentiation Evidence


Superior Cytotoxicity Compared to Analogues

Periplocymarin shows greater cytotoxicity than the reference compounds ouabain, periplogenin, and periplocin. Across a panel of seven cancer cell lines, periplocymarin inhibited proliferation with IC50 values of 0.02–0.29 µM [1]. In the same experimental system, periplocymarin was more effective than ouabain in PC3 (prostate adenocarcinoma) and U937 (monocytic leukemia) cells [2]. Its aglycone periplogenin was reported as 'decidedly less potent,' confirming the sugar moiety's importance [3].

Cytotoxicity rank
Head-to-head
Periplocymarin > periplocin > ouabain in PC3 cells; IC50 0.02–0.29 µM across 7 lines
Reported cell-model response context; ranked most cytotoxic in panel
Comparator IC50s not fully reported; MTT/XTT, 48–72 h
Oncology Cardiac glycosides Cytotoxicity screening

HCT-116 Specific Superiority vs. Periplocin

In a systematic bioassay-guided isolation study of Periploca sepium, periplocin exhibited the best cytotoxic activity against most cell lines tested (CCRF-CEM, MDA-MB-231, U251, SW-872, LiSa-2). However, for the HCT-116 colon cancer cell line, periplocymarin uniquely demonstrated the highest activity among all five isolated cardiac glycosides (periplocin, glucosyl divostroside, periplocymarin, periplogenin, periplocoside M) [1]. This cell-line-specific potency inversion demonstrates that periplocymarin is not simply a weaker analog of periplocin but possesses a distinct selectivity profile.

HCT-116 selectivity
Head-to-head
Periplocymarin uniquely highest in HCT-116 among 5 Periploca glycosides; periplocin superior in other lines
Cell-line-specific rank inversion; supports HCT-116 selection
XTT assay; PhD thesis source; data to verify
Colon cancer Structure-activity relationship Bioassay-guided fractionation

No P-gp Efflux or CYP Inhibition

Periplocymarin is highly permeable (Papp > 10 × 10⁻⁶ cm/s; Peff(rat) > 5.09 × 10⁻⁵ cm/s) and independent of P-glycoprotein (P-gp) influences. The net efflux ratio (NER) at 100 µM periplocymarin was 0.8, unchanged in the presence of cyclosporine A (0.82), confirming it is not a P-gp substrate [1]. This contrasts with periplocin, which is reported to be a P-gp and OATP substrate, raising potential drug-herb/drug-drug interaction concerns [2]. Additionally, periplocymarin (5–50 µM) did not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 [1].

P-gp & CYP profile
Cross-study
P-gp NER 0.8 (not a substrate); no inhibition of CYP1A2/2C9/2C19/2D6/3A4 at 5–50 µM
Supports drug–drug interaction review; distinguishes from periplocin
MDCK-MDR1 monolayer model; cross-study comparable
Drug metabolism Drug-drug interactions ADME-Tox

Prolonged Half-Life and Higher Exposure vs. Analogues

Following oral administration of Cortex Periplocae extract to rats, periplocymarin demonstrated markedly superior pharmacokinetic parameters compared to periplocin and periplogenin. The elimination half-life (t1/2) of periplocymarin was 30.18 ± 11.83 h, versus 1.08 ± 0.98 h for periplocin and 22.91 ± 17.30 h for periplogenin. Systemic exposure (AUC₀₋∞) was 2258.69 ± 1284.45 ng·h/mL for periplocymarin, compared to 105.05 ± 70.88 ng·h/mL for periplocin and 446.29 ± 174.38 ng·h/mL for periplogenin—representing approximately 21.5-fold and 5.1-fold higher exposure, respectively [1].

Systemic exposure
Head-to-head
t1/2 30.18 h vs 1.08 h (periplocin); AUC 2258.69 vs 105.05 ng·h/mL
Supports PK exposure-model interpretation; markedly longer half-life
Rat plasma after Cortex Periplocae extract; LC-MS/MS, n=6
Pharmacokinetics Bioavailability LC-MS/MS

Ferroptosis Sensitization with Cardiac Safety

Periplocymarin (PPM) was characterized as a ferroptosis sensitizer in gastric cancer through a novel ATP1A1-Src-YAP/TAZ-TFRC signaling axis. In vivo, PPM sensitized gastric cancer xenografts to cisplatin-induced ferroptosis with no observable cardiotoxicity or renal impairment at the doses tested. While other cardiac glycosides such as digitoxin and bufalin also enhanced ferroptosis sensitivity through YAP/TAZ activation, PPM was the lead compound used to establish this mechanistic pathway and demonstrated in vivo proof-of-concept [1]. This ferroptosis-modulating activity represents a distinct pharmacological application not associated with classical cardiac glycoside use.

Ferroptosis model
Class-level
Sensitized gastric cancer xenografts to cisplatin-induced ferroptosis; cardiac endpoints unremarkable
Reported ferroptosis model-response context; cardiac safety endpoints require independent review
Class-level inference; digitoxin/bufalin also active; confirm safety independently
Ferroptosis Gastric cancer YAP/TAZ signaling

Periplocymarin Application Scenarios


Broad-Spectrum Anticancer Screening

For high-throughput screening programs or panel-based cytotoxicity profiling across multiple cancer histotypes, periplocymarin's IC50 range of 0.02–0.29 µM across seven cell lines (PC3, U937, HCT-8, Bel-7402, BGC823, A549, A2780) offers a more potent baseline than ouabain or periplocin [1]. Its independence from P-gp efflux further ensures that intracellular concentrations are not confounded by transporter-mediated resistance, a common limitation of periplocin-based studies [2].

HCT-116 Colon Cancer Mechanistic Studies

Investigators studying colon cancer-specific signaling pathways should select periplocymarin when the HCT-116 cell line is the primary model, as it was the only Periploca-derived cardiac glycoside with maximal activity in this line [1]. This cell-line-specific potency advantage avoids the need for higher concentrations that might introduce off-target effects when using periplocin.

In Vivo Studies with Extended Half-Life

For rodent xenograft or pharmacokinetic/pharmacodynamic studies, periplocymarin's t1/2 of 30.18 h and AUC₀₋∞ of 2258.69 ng·h/mL enable less frequent dosing and lower procurement volumes compared to periplocin (t1/2 = 1.08 h; AUC₀₋∞ = 105.05 ng·h/mL) [1]. This is particularly relevant for chronic dosing regimens where animal welfare and compound economy are key considerations.

Ferroptosis-Targeted Combination Therapy

Teams exploring ferroptosis as a therapeutic vulnerability in gastric or other solid tumors should prioritize periplocymarin as the lead cardiac glycoside tool compound. It has a fully elucidated ATP1A1-Src-YAP/TAZ-TFRC mechanistic axis, in vivo ferroptosis-sensitizing efficacy, and demonstrated absence of cardiotoxicity at effective doses [1]. This safety differentiation from classical cardiotoxic cardiac glycosides is critical for translational development.

Application
Selection Property
Validation Focus
Cancer cell-model panel screening
Cell-panel cytotoxicity ranking
IC50 consistency across histotypes; rank-order verification
HCT-116 colon cancer mechanistic studies
Cell-line-specific response inversion
Target engagement and selectivity vs. periplocin
In vivo PK/PD and xenograft studies
Extended systemic exposure profile
AUC and half-life consistency; dosing optimization
Ferroptosis model research
Ferroptosis sensitization pathway
YAP/TAZ pathway engagement; cardiac endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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